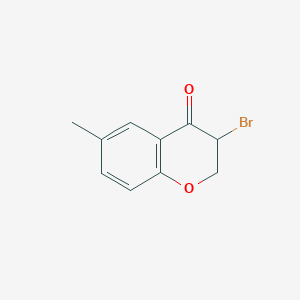

3-Bromo-6-methylchroman-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-4,8H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONRMXMEAUTDBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(C2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471404 | |

| Record name | 3-BROMO-6-METHYLCHROMAN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67064-52-2 | |

| Record name | 3-BROMO-6-METHYLCHROMAN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 6 Methylchroman 4 One and Substituted Analogues

Strategic Approaches to Chroman-4-one Core Synthesis

The chroman-4-one scaffold is a prevalent structural motif in various biologically active molecules and natural products. mdpi.comresearchgate.net Consequently, numerous synthetic routes have been developed for its construction, which can be adapted for the synthesis of 6-methyl substituted analogues. These methods range from classical cyclization reactions to modern catalytic systems.

Intramolecular cyclization is a cornerstone for the synthesis of the chroman-4-one ring system. A prominent method involves the intramolecular oxa-Michael addition of 2'-hydroxychalcones. researchgate.net Another powerful strategy is the cascade radical annulation of 2-(allyloxy)arylaldehydes. mdpi.comrsc.orgresearchgate.net This approach utilizes various radical precursors to initiate a cyclization cascade, forming the chroman-4-one ring and installing a substituent at the C-3 position simultaneously. researchgate.netresearchgate.net For the synthesis of the 6-methylchroman-4-one core, the starting material would be a suitably substituted 2-(allyloxy)-5-methylbenzaldehyde.

A two-step synthesis involves the Michael addition of phenols to acrylonitrile, followed by an intramolecular Houben-Hoesch reaction of the resulting 3-aryloxypropanenitriles using strong acids like trifluoromethanesulfonic acid and trifluoroacetic acid to afford the desired chroman-4-ones in excellent yields. researchgate.net

| Cyclization Method | Precursor Type | Key Reagents/Conditions | Product Type |

| Radical Cascade Annulation | 2-(allyloxy)arylaldehydes | Radical initiators (e.g., (NH₄)₂S₂O₈), metal-free or transition-metal-catalyzed mdpi.comresearchgate.net | 3-Substituted Chroman-4-ones |

| Oxa-Michael Addition | 2'-Hydroxychalcones | Base catalysis | Chroman-4-ones |

| Houben-Hoesch Reaction | 3-Aryloxypropanenitriles | TfOH, TFA | Chroman-4-ones |

Multi-component reactions (MCRs) offer an efficient pathway to the chroman-4-one scaffold by combining several starting materials in a single step. A common and effective strategy is the base-promoted aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde. acs.orgacs.org This is followed by an in-situ intramolecular oxa-Michael ring closure to yield the chroman-4-one derivative. acs.org To synthesize 6-methylchroman-4-one via this route, 2'-hydroxy-5'-methylacetophenone (B74881) would be condensed with formaldehyde (B43269) or a synthetic equivalent. Microwave irradiation has been shown to accelerate this reaction, providing moderate to good yields. acs.orgacs.org

Modern synthetic chemistry has increasingly employed organocatalysis and transition metal catalysis to construct chroman-4-one derivatives with high efficiency and selectivity.

Visible-light photoredox catalysis has emerged as a green and powerful strategy. nih.govfrontiersin.org These reactions can initiate radical cascade cyclizations of o-(allyloxy)arylaldehydes under mild, metal-free conditions to produce a variety of functionalized chroman-4-ones. mdpi.comresearchgate.netnih.gov Organocatalytic approaches, for instance using (S)-diphenylprolinol trimethylsilyl (B98337) ether, have been developed for the asymmetric synthesis of complex tricyclic chroman derivatives through tandem reactions. acs.org

Transition metals, particularly palladium, are used in various cyclization reactions. organic-chemistry.org For example, palladium-catalyzed carbonylative cyclization of aryl iodides with 2-hydroxyacetophenones provides an efficient route to flavones (a related class of compounds), showcasing the utility of this approach in forming the core benzopyranone structure. organic-chemistry.org

Regioselective Functionalization at the C-3 Position: Emphasis on Bromination

Once the 6-methylchroman-4-one core is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C-3 position, which is activated by the adjacent carbonyl group.

The direct bromination of the α-carbon (C-3) of the chroman-4-one ketone is a common method for synthesizing 3-bromo derivatives. Various brominating agents and reaction conditions have been explored to achieve this transformation efficiently.

Commonly used reagents include:

Copper(II) Bromide (CuBr₂): This reagent effectively brominates 4-chromanone (B43037) to give 3-bromochroman-4-one (B190138). researchgate.net The reaction typically proceeds in a suitable solvent system, yielding the desired product. researchgate.net

Pyridinium Tribromide (Py·Br₃): This solid, stable reagent is a convenient source of bromine and has been used for the bromination of substituted chroman-4-ones. acs.org

N-Bromosuccinimide (NBS): A widely used reagent for allylic and benzylic bromination, NBS can also be employed for the α-bromination of ketones, often in the presence of a radical initiator or catalyst. researchgate.net

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent has proven effective for the bromination of furan (B31954) rings in related natural products and is a suitable candidate for the α-bromination of ketones. researchgate.net

The choice of reagent and conditions can influence the yield and selectivity of the reaction.

| Brominating Agent | Substrate Example | Conditions | Yield | Reference |

| Copper(II) Bromide | 4-Chromanone | - | 86% | researchgate.net |

| Pyridinium Tribromide | 2-Pentylchroman-4-one | - | - | acs.org |

| DBDMH | Obacunone (limonoid) | CH₂Cl₂, 40 °C | - | researchgate.net |

When the chroman-4-one scaffold has a substituent at the C-2 position, the introduction of a bromine atom at C-3 creates a second stereocenter, leading to the possibility of diastereomers (cis and trans). The heterocyclic ring of chroman-4-one typically adopts a half-chair conformation. researchgate.net The stereochemical outcome of the bromination is influenced by the thermodynamic stability of the final products and the steric hindrance of the transition state during the bromine addition.

For instance, the bromination of 2-pentylchroman-4-one using Pyridinium tribromide resulted in a diastereomeric mixture with an 80:20 ratio, favoring the cis-isomer. acs.org Computational studies have confirmed the higher stability of the cis-product in this case. acs.org The stereoselectivity is governed by the approach of the brominating agent to the enol or enolate intermediate, which is influenced by the steric bulk of the existing C-2 substituent. The substituent will preferentially occupy a pseudo-equatorial position in the half-chair conformation, directing the incoming electrophile to the less hindered face to minimize steric interactions, often leading to the formation of the more stable trans product, although kinetic versus thermodynamic control can alter this outcome. acs.orgnih.gov

Introduction of Alkyl Substituents at the C-6 Position via Electrophilic Aromatic Substitution or Related Reactions

One common approach to constructing the chroman-4-one ring system is through the intramolecular cyclization of a substituted phenol. For the synthesis of 6-methylchroman-4-one, p-cresol (B1678582) serves as a readily available starting material. The reaction of p-cresol with an appropriate three-carbon component, such as 3-chloropropionic acid or acrylic acid, followed by cyclization, yields the desired 6-methylchroman-4-one.

Another versatile method is the Fries rearrangement , which can be applied to phenyl esters to introduce an acyl group onto the aromatic ring. organic-chemistry.orgajchem-a.com For instance, the ester derived from p-cresol and an appropriate acyl chloride can undergo a Lewis acid-catalyzed rearrangement to produce a 2-hydroxy-5-methylacetophenone derivative. This intermediate can then be subjected to cyclization to form the 6-methylchroman-4-one ring. A photochemical variant, the photo-Fries rearrangement , offers a milder alternative for this transformation.

Further alkylation of the 6-methylchroman-4-one aromatic ring can be achieved through Friedel-Crafts alkylation . softbeam.netwikipedia.orgmt.comlibretexts.org This electrophilic aromatic substitution reaction involves the reaction of an alkyl halide or alkene with the aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.com However, there are several considerations for this reaction on the 6-methylchroman-4-one system:

Directing Effects: The existing methyl group and the ether oxygen of the pyran ring are ortho-, para-directing and activating groups. This would direct incoming electrophiles to the C-5, C-7, and C-8 positions.

Polyalkylation: The introduction of an alkyl group further activates the aromatic ring, making it susceptible to subsequent alkylations, which can lead to a mixture of products. libretexts.org

Carbocation Rearrangement: The use of primary alkyl halides can lead to carbocation rearrangements, resulting in the introduction of a more stable secondary or tertiary alkyl group. libretexts.org

Careful control of reaction conditions, such as temperature, catalyst, and the nature of the alkylating agent, is crucial to achieve the desired regioselectivity and to minimize side reactions.

Once the desired 6-substituted chroman-4-one is obtained, the final step is the introduction of the bromine atom at the C-3 position. This is typically achieved through electrophilic bromination using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The regioselectivity of this reaction is generally high for the C-3 position due to the electronic effects of the carbonyl group.

Post-Synthetic Derivatization Strategies for Enhancing Molecular Diversity

The bromine atom at the C-3 position of 3-Bromo-6-methylchroman-4-one is a versatile handle for a wide range of post-synthetic modifications, enabling the creation of a diverse library of analogues. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of the 3-bromo derivative with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C-3 position.

Heck Reaction: The Heck reaction facilitates the coupling of the 3-bromo compound with an alkene, leading to the formation of a new carbon-carbon double bond at the C-3 position. beilstein-journals.orgorganic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com This is a valuable method for synthesizing vinyl-substituted chromanones.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the 3-bromo derivative with a terminal alkyne. wikipedia.orgjk-sci.comlibretexts.orgorganic-chemistry.orgscirp.org This opens up avenues for the synthesis of alkynyl-substituted chromanones, which can be further functionalized.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the 3-bromo compound with a primary or secondary amine. researchgate.netwikipedia.orglibretexts.orgnih.govorganic-chemistry.org This provides access to a wide range of 3-amino-substituted chroman-4-one derivatives.

These palladium-catalyzed reactions are known for their high functional group tolerance, allowing for the derivatization of complex molecules under relatively mild conditions. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity.

| Reaction | Reagent | Product |

| Suzuki Coupling | R-B(OH)₂ | 3-R-6-methylchroman-4-one (R = aryl, vinyl) |

| Heck Reaction | Alkene | 3-vinyl-6-methylchroman-4-one derivative |

| Sonogashira Coupling | Terminal Alkyne | 3-alkynyl-6-methylchroman-4-one derivative |

| Buchwald-Hartwig Amination | R¹R²NH | 3-(R¹R²N)-6-methylchroman-4-one |

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

The structural confirmation and purity analysis of this compound and its derivatives rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of these compounds.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. Key signals would include those for the aromatic protons (with splitting patterns indicative of their substitution), the methyl group protons, and the diastereotopic protons at the C-2 and C-3 positions of the chromanone ring.

¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the carbons of the pyranone ring are characteristic and aid in confirming the structure. mdpi.comresearchgate.netpdx.eduoregonstate.edu

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M and M+2 peaks of approximately equal intensity). youtube.com The fragmentation pattern can also provide valuable structural information. chemguide.co.uklibretexts.orglibretexts.orgwikipedia.org

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used technique for assessing the purity of this compound and its analogues. phenomenex.comionsource.comgoogle.com

Stationary Phase: Typically, a nonpolar stationary phase, such as C18 or C8 silica, is used.

Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is employed. The composition of the mobile phase can be adjusted to achieve optimal separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a range of polarities.

Detection: Ultraviolet (UV) detection is commonly used, as the chromanone ring system contains a chromophore that absorbs UV light.

By employing these advanced synthetic and analytical methodologies, researchers can efficiently synthesize this compound and generate diverse libraries of its derivatives for biological screening and drug discovery efforts.

Computational Chemistry and in Silico Approaches for Investigating 3 Bromo 6 Methylchroman 4 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govjscimedcentral.com This method is crucial for understanding the mechanism of action at a molecular level. It involves sampling various conformations of the ligand within the binding site of the target and evaluating the strength of the interaction using scoring functions. nih.govjscimedcentral.com

Molecular docking simulations predict how 3-Bromo-6-methylchroman-4-one might fit into the active site of a potential biological target. The simulation yields a "binding mode" or "pose," which is the three-dimensional orientation of the ligand within the receptor's binding pocket. nih.gov The stability of this complex is quantified by a "binding affinity" score, often expressed in units of energy (e.g., kcal/mol) or as an inhibition constant (Ki). jscimedcentral.com

While specific docking studies on this compound are not widely published, research on structurally similar chroman-4-one derivatives provides a strong basis for predicting its behavior. For instance, studies on brominated coumarin (B35378) and chromanone analogs have shown high binding affinities for various targets. A related compound, (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one, exhibited high binding affinity (Ki values of 9.10 to 9.98 nM) for Aβ plaques, which are implicated in Alzheimer's disease. nih.gov Similarly, docking studies of the brominated compound 4-bromo-3,8-dihydroxy-benzo[c]chromen-6-one against protein kinase CK2 revealed a potent binding affinity with a Ki of 0.007 μM. nih.gov These examples suggest that the bromomethyl-chromanone scaffold is capable of forming high-affinity interactions with biological targets.

Table 1: Examples of Predicted Binding Affinities for Related Chromanone Derivatives

| Compound Class/Derivative | Target | Predicted Affinity (Ki) | Reference |

|---|---|---|---|

| (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one | Aβ Plaques | 9.10 - 9.98 nM | nih.gov |

| 4-bromo-3,8-dihydroxy-benzo[c]chromen-6-one | Protein Kinase CK2 | 0.007 µM | nih.gov |

| 3,8-dibromo-7-hydroxy-4-methylchromen-2-one (DBC) | Protein Kinase CK2 | 0.06 µM | nih.gov |

The binding affinity of a ligand is determined by the sum of its molecular interactions with the receptor. Docking studies on the chroman-4-one scaffold reveal several key types of interactions:

Hydrogen Bonding: The carbonyl oxygen of the chroman-4-one core is a key hydrogen bond acceptor. acs.org In studies of SIRT2 inhibitors, this oxygen was shown to form hydrogen bonds with conserved water molecules or amino acid residues like Gln142 within the binding site. acs.org

Hydrophobic Interactions: The chroman-4-one scaffold itself is often buried in a well-defined hydrophobic pocket of the target protein. acs.org The 6-methyl group on the benzene (B151609) ring of this compound would likely enhance these hydrophobic interactions.

Halogen Bonding: The bromine atom at the 3-position can act as a halogen bond donor. In a related chroman-4-one inhibitor of SIRT2, a chlorine atom at the 6-position was observed forming a halogen bond with the backbone carbonyl of a histidine residue (His187). acs.org This indicates a strong potential for the bromine in this compound to form similar stabilizing interactions.

Table 2: Key Molecular Interactions for the Chroman-4-one Scaffold

| Interaction Type | Participating Group on Ligand | Potential Interacting Partner on Receptor | Reference |

|---|---|---|---|

| Hydrogen Bonding | Carbonyl Oxygen (C4=O) | Amino acid residues (e.g., Gln142), Water molecules | acs.org |

| Hydrophobic Interactions | Benzene ring, Methyl group | Hydrophobic amino acid residues (e.g., Leu, Phe) | acs.org |

| Halogen Bonding | Bromine atom (C3-Br) | Backbone carbonyl oxygen of amino acids (e.g., His187) | acs.org |

By screening this compound against libraries of known protein structures, molecular docking can identify putative or potential molecular targets. This process, known as inverse docking or target fishing, is essential in the early stages of drug discovery. Based on studies of analogous compounds, potential targets for this compound could include:

Sirtuin 2 (SIRT2): Chroman-4-ones have been identified as potent and selective inhibitors of this enzyme, which is a target for cancer therapy. acs.orggu.se

Protein Kinase CK2: Brominated coumarins and benzocoumarins are potent inhibitors of CK2, a validated target in oncology. nih.gov

Aβ Plaques: Certain bromo-chromanone derivatives show high affinity for amyloid-beta plaques, suggesting a potential role in diagnostic imaging for Alzheimer's disease. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By developing a robust QSAR model, the activity of new or untested compounds, such as this compound, can be predicted based solely on their structural properties.

QSAR models can be developed in two or three dimensions.

2D-QSAR: These models correlate biological activity with 2D structural properties, known as molecular descriptors. These can include physicochemical properties like lipophilicity (logP), molecular weight, and electronic parameters. researchgate.net Multilinear Regression (MLR) is a common technique used to build these models. nih.gov

3D-QSAR: These models go a step further by considering the three-dimensional structural information of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. semanticscholar.org These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules and correlate these fields with their biological activity. semanticscholar.org For a series of chroman-4-one derivatives, a 3D-QSAR model could reveal that a bulky, electronegative substituent at the 3-position (like bromine) and a hydrophobic group at the 6-position (like methyl) are favorable for activity.

Table 3: Comparison of 2D and 3D-QSAR Modeling Approaches

| Feature | 2D-QSAR | 3D-QSAR | Reference |

|---|---|---|---|

| Input Data | Molecular descriptors (e.g., logP, molecular weight, electronic indices) | 3D molecular fields (Steric, Electrostatic, Hydrophobic) | researchgate.net, semanticscholar.org |

| Requirement | Calculated structural properties | 3D structures and molecular alignment | semanticscholar.org |

| Common Methods | Multilinear Regression (MLR), Genetic Function Approximation (GFA) | CoMFA, CoMSIA | semanticscholar.org, nih.gov |

| Output | A mathematical equation relating descriptors to activity | Contour maps showing favorable/unfavorable regions | semanticscholar.org |

The foundation of a predictive QSAR model is the selection of relevant molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For a compound like this compound, important descriptors would likely fall into several categories:

Electronic Descriptors: These describe the electron distribution in the molecule. The bromine atom is strongly electron-withdrawing, which would be captured by descriptors like partial charges or the electrophilicity index. nih.gov

In QSAR studies of related heterocyclic compounds, descriptors related to electronic properties, steric bulk, and lipophilicity have been shown to correlate strongly with antibacterial or anticancer activity. researchgate.netnih.gov The interpretation of a QSAR model built for chromanones might indicate that a combination of specific electronic properties conferred by the bromine atom and the optimal size and hydrophobicity from the methyl-substituted ring are key determinants of its biological function.

Table 4: Common Molecular Descriptor Categories in QSAR

| Descriptor Category | Example Descriptors | Relevance to this compound | Reference |

|---|---|---|---|

| Electronic | Partial atomic charges, Dipole moment, Electrophilicity index | Influenced by the electronegative bromine and oxygen atoms. | nih.gov |

| Steric / Topological | Molecular weight, Molar refractivity, Shape indices | Defined by the rigid chromanone core and the bromo/methyl substituents. | nih.gov |

| Hydrophobic | LogP (octanol-water partition coefficient) | Determined by the balance of the polar carbonyl group and the nonpolar aromatic and alkyl parts. | researchgate.net |

Pharmacophore Mapping and De Novo Design

Pharmacophore mapping is a cornerstone of rational drug design, involving the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. ijpsonline.com This model serves as a template for designing new molecules or searching databases for compounds with the potential for similar activity. slideshare.net The chroman-4-one core, present in this compound, is recognized as a "privileged scaffold," a framework that can bind to multiple biological targets, making it an excellent starting point for drug discovery. mdpi.comresearchgate.netnih.gov

Pharmacophore models for chromanone and chromone (B188151) derivatives have been successfully developed for various therapeutic targets. For instance, studies on chromone derivatives as potential anti-breast cancer agents identified key pharmacophoric features, such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings, by aligning active compounds. tandfonline.comnih.gov Similarly, a pharmacophore model for acetylcholinesterase (AChE) inhibitors based on chromone derivatives was built with features including two hydrogen bond acceptors, two hydrophobic areas, and two aromatic rings. nih.gov

De novo design utilizes these pharmacophoric insights to construct novel molecules. The process can involve replacing or adding chemical groups to a known scaffold to enhance binding affinity and selectivity. jmbfs.org For the this compound scaffold, a de novo design strategy would leverage its core structure. The bromine atom at the 6-position and the methyl group at the 3-position would be considered key modulators of the pharmacophore. Computational tools can generate new derivatives by substituting these positions with various functional groups to optimize interactions with a target's active site, aiming to create novel compounds with improved therapeutic potential. jmbfs.orgnih.gov The chroman-4-one framework has been effectively used as a scaffold to develop peptidomimetics, which mimic the structure and function of peptides. gu.se

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is a fundamental tool for calculating a wide range of molecular properties, providing deep insights into the stability, reactivity, and electronic characteristics of compounds like this compound. scispace.comresearchgate.net

DFT calculations are employed to analyze the electronic landscape of this compound, revealing how electron density is distributed and how the molecule is likely to react. A key tool in this analysis is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecule's surface. nih.govals-journal.com The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. nih.gov

| Parameter | Significance | Influence of Substituents (e.g., Bromo, Methyl) |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | Alters energy level, affecting reaction propensity |

| LUMO Energy | Indicates electron-accepting ability | Modifies electron affinity and reactivity |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability | Halogens and alkyl groups can tune the energy gap |

| Molecular Electrostatic Potential (MEP) | Maps electron density and potential binding sites | Creates distinct electron-rich/poor regions |

The three-dimensional shape, or conformation, of a molecule is critical to its biological function. lumenlearning.com Conformational analysis of this compound involves identifying its most stable spatial arrangements and the energy barriers between them. The chroman-4-one ring is not planar and can adopt different conformations, often described as half-chair, sofa, or twist-boat.

DFT calculations are essential for determining the relative energies of these different conformers. researchgate.net The positions and nature of substituents on the chroman-4-one ring heavily influence its preferred conformation. For instance, in 3-substituted chromanones, a bulky group may exist in a quasi-axial or quasi-equatorial position to minimize steric strain. researchgate.net The bromine at position 6 and the methyl group at position 3 in this compound will dictate the most energetically favorable conformation of the heterocyclic ring. semanticscholar.org Understanding these conformational preferences is crucial, as even minor changes in the molecule's shape can significantly alter its ability to fit into a receptor's binding site and thus affect its biological activity. nih.gov

Predictive Bioactivity Profiling and In Silico Drug-Likeness Considerations

Before committing to expensive and time-consuming laboratory synthesis and testing, in silico tools are used to predict the bioactivity and drug-likeness of a compound. This involves evaluating its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (T).

For this compound, web-based tools like SwissADME can predict a range of physicochemical properties and drug-likeness parameters. nih.govsemanticscholar.org A key component of this assessment is "Lipinski's Rule of Five," which suggests that orally active drugs generally possess certain characteristics. researchgate.net These rules provide a guideline for the oral bioavailability of a compound.

| Property | Guideline for Good Oral Bioavailability |

|---|---|

| Molecular Weight (MW) | ≤ 500 g/mol |

| Log P (lipophilicity) | ≤ 5 |

| Hydrogen Bond Donors | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 |

Furthermore, computational models can predict specific biological activities. Based on Quantitative Structure-Use Relationship (QSUR) models from the U.S. Environmental Protection Agency (EPA), this compound is predicted to have several potential functional uses. These models correlate a molecule's structure with its likely function, offering clues for its potential applications. epa.gov

| Harmonized Functional Use | Predicted Probability |

|---|---|

| Antioxidant | 0.710 epa.gov |

| Skin Conditioner | 0.660 epa.gov |

| Skin Protectant | 0.650 epa.gov |

| Antimicrobial | 0.542 epa.gov |

| Colorant | 0.537 epa.gov |

| Catalyst | 0.149 epa.gov |

Source: EPA CompTox Chemicals Dashboard (DTXSID10471404) based on QSUR models. epa.gov

These in silico predictions for ADME, toxicity, and bioactivity help to build a comprehensive profile of this compound, identifying its potential as a drug candidate and highlighting possible liabilities early in the discovery process. nih.gov

Mechanistic Dissection of in Vitro Biological Activities of Chroman 4 One Derivatives

Enzyme Inhibition Mechanism Studies

Comprehensive investigation into the inhibitory effects of 3-Bromo-6-methylchroman-4-one on various enzymes has been a subject of scientific inquiry. The following subsections outline the available findings on its specific enzymatic targets.

Investigation of Monoamine Oxidase (MAO) Isoform Selectivity and Binding Mechanisms

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. Research into the inhibitory potential of chroman-4-one derivatives on these enzymes is an active area. However, specific studies detailing the interaction, isoform selectivity (MAO-A vs. MAO-B), and binding mechanisms of this compound are not available in the current scientific literature. While related chromone (B188151) and chroman-4-one compounds have demonstrated MAO inhibitory activity, direct evidence for this compound is absent.

Elucidation of Sirtuin (SIRT) Inhibitory Modalities

Sirtuins are a class of proteins involved in cellular regulation. Certain chroman-4-one and chromone-based molecules have been identified as inhibitors of SIRT2. Despite this, there is currently no published research specifically elucidating the inhibitory modalities of this compound on any of the sirtuin isoforms. Therefore, its potential to act as a sirtuin inhibitor remains uninvestigated.

Anti-Parasitic Target Engagement: Pteridine Reductase 1 (PTR1) Inhibition

Pteridine Reductase 1 (PTR1) is a validated drug target in certain parasites. While some chroman-4-one analogues have been explored for their anti-parasitic properties via PTR1 inhibition, there is a lack of specific data on the engagement of this compound with this enzyme. Consequently, its potential as an anti-parasitic agent through this mechanism has not been established.

Modulation of Other Key Metabolic Enzymes

Beyond MAO, SIRTs, and PTR1, the broader impact of this compound on other key metabolic enzymes has not been documented in peer-reviewed studies. Research into its modulatory effects on enzymes involved in various metabolic pathways is required to understand its complete pharmacological profile.

Receptor Interaction and Signaling Pathway Analysis

The interaction of small molecules with cellular receptors is fundamental to their pharmacological effects. The following subsection addresses the current knowledge regarding this compound's engagement with a major class of receptors.

G Protein-Coupled Receptor (GPCR) Ligand Efficacy and Signaling Bias

G Protein-Coupled Receptors (GPCRs) represent a large family of transmembrane receptors that are common drug targets. At present, there is no available scientific literature that investigates the interaction of this compound with any GPCR. Studies to determine its ligand efficacy, potential for signaling bias, and the specific signaling pathways it might modulate have not been reported.

Cellular and Molecular Mechanism of Action in Disease Models (In Vitro)

The chroman-4-one scaffold is a core structure in a variety of natural and synthetic compounds that exhibit a wide range of pharmacological activities. nih.gov The biological effects of these derivatives are largely determined by the substitution patterns on the chroman-4-one core. asianpubs.org In vitro studies are crucial for elucidating the cellular and molecular mechanisms that underpin these activities.

Chroman-4-one derivatives have been identified as promising anti-proliferative agents. nih.gov Synthetic 3-arylidenechroman-4-ones, which are structurally related to this compound, show significant cytotoxicity for several cancer cell lines. nih.gov Studies on various human cancer cell lines, including promyelocytic leukemia (HL-60), NALM-6, and breast adenocarcinoma (MCF-7), have demonstrated the potent growth-inhibitory effects of these compounds. nih.govresearchgate.net

The primary mechanism for this anti-proliferative efficacy is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Flow cytometry analysis of cancer cells treated with chroman-4-one analogues reveals an increase in the sub-G0/G1 cell cycle populations, which is a hallmark of apoptosis. researchgate.net Further investigation shows that the apoptotic process can be mediated through the extrinsic pathway. nih.gov This involves the activation of a cascade of enzymes known as caspases, which are central to the execution of apoptosis. The induction of apoptosis disrupts key biological processes within cancer cells, leading to their elimination. nih.gov

Table 1: Cytotoxic Activity of Representative Chroman-4-one Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Result |

|---|---|---|---|

| 3-Methylidenechroman-4-ones | Leukemia (HL-60) | IC50 | 1.46 ± 0.16 µM |

| 3-Methylidenechroman-4-ones | Leukemia (NALM-6) | IC50 | 0.50 ± 0.05 µM |

This table presents representative data for the class of compounds to illustrate their activity.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of antioxidant systems to neutralize them, is implicated in the pathogenesis of numerous diseases. nih.gov Chroman-4-one derivatives have been investigated for their capacity to modulate oxidative stress. nih.govresearchgate.net The antioxidant properties of these compounds are often linked to substitutions at various positions on the parent scaffold. nih.gov

Derivatives of chroman-4-one can exert their antioxidant effects through multiple mechanisms. They can act as free-radical scavengers, directly neutralizing harmful ROS. researchgate.net Additionally, computational analyses suggest that these compounds may exhibit excellent binding efficacy to proteins involved in antioxidant pathways, such as Vanin-1. researchgate.net By interacting with such targets, they can potentially enhance the cell's intrinsic antioxidant defenses, helping to mitigate the cellular damage caused by oxidative stress. nih.gov

Certain chroman-4-one derivatives have demonstrated significant antifungal potential against various pathogenic fungi, including Candida albicans. nih.gov The introduction of specific chemical groups, such as a bromo-substituent, can influence this activity. The mechanism of action often involves targeting essential components of the fungal cell. nih.gov

One primary target is the fungal cell wall and cell membrane. nih.gov The fungal cell wall, composed of chitin (B13524) and glucans, is essential for maintaining cellular integrity. nih.gov Inhibitors can disrupt the synthesis of these components, leading to cell lysis. For example, some antifungal agents target chitin synthase, the enzyme responsible for producing chitin. nih.gov Another critical target is the cell membrane; disrupting its integrity causes leakage of vital cellular contents, resulting in cell death. While not directly confirmed for this compound, another key enzyme in fungal proliferation that can be targeted by small molecules is thymidylate synthase, which is crucial for DNA synthesis.

Table 2: Antifungal Activity Profile of a Related Chromone Compound

| Compound | Fungal Strain | Activity Metric | Result (µg/mL) |

|---|---|---|---|

| 3-bromo-6-chlorochromone | Candida albicans | MIC | <20 |

Data for a structurally similar chromone is provided to illustrate potential antifungal efficacy. nih.gov

The broad biological activity of the chroman-4-one scaffold extends to potential antiviral applications. nih.gov While specific data on this compound is limited, research on related bromo-substituted heterocyclic compounds and chroman-4-one derivatives provides insight into possible antiviral mechanisms. nih.govnih.govnih.gov

Docking studies have been used to evaluate chroman-4-one compounds against viral targets such as the NS2B/NS3 protease of the dengue virus, suggesting a potential to inhibit viral replication by blocking essential viral enzymes. nih.gov Other antiviral compounds are known to interfere with the physical stages of viral infection. This can include binding to the viral capsid to prevent the virus from uncoating and releasing its genetic material into the host cell. Another mechanism involves the suppression of viral RNA synthesis, which halts the production of new virus particles. nih.gov These represent plausible mechanisms through which chroman-4-one derivatives might exert antiviral effects.

Phenotypic Screening and Biological Target Identification

Phenotypic screening is a powerful strategy in drug discovery that involves testing compounds for their effects on cellular or organismal phenotypes without a preconceived bias about the molecular target. nih.gov This approach has been successfully applied to libraries of synthetic chroman-4-one derivatives to uncover their biological activities. nih.govresearchgate.net

For instance, a library of variously substituted 3-methylidenechroman-4-ones was screened for cytotoxic activity against a panel of human cancer cell lines. nih.gov This phenotypic screen successfully identified a lead compound that exhibited high potency against leukemia cells. nih.gov Following the phenotypic identification of an active compound, subsequent studies are performed to identify its biological target and elucidate its mechanism of action. This process, often called target deconvolution, can involve computational and experimental methods. In silico docking analyses have been used to predict the binding of active chroman-4-one analogues to specific protein targets, such as the Akt enzyme, which is a key regulator of cell survival and proliferation. researchgate.net This combination of phenotypic screening followed by target identification provides a comprehensive understanding of a compound's therapeutic potential and its molecular basis of action. nih.govresearchgate.net

Emerging Avenues and Future Research Imperatives for 3 Bromo 6 Methylchroman 4 One Research

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

The rational design of new analogues of 3-bromo-6-methylchroman-4-one is a critical step toward developing compounds with improved potency and target specificity. The chroman-4-one skeleton is synthetically versatile, allowing for modifications at multiple positions (e.g., 2, 3, 6, and 8-positions) to fine-tune its biological activity. gu.se The bromine atom at the 3-position is a particularly useful "handle" for introducing a variety of substituents through substitution reactions. gu.se

Future synthetic strategies will focus on creating libraries of derivatives by modifying these key positions. For instance, research on related chroman-4-ones has shown that introducing specific 2-alkyl substituents can yield potent and selective inhibitors of Sirtuin 2 (SIRT2), a deacetylating enzyme implicated in cancer. gu.seyoutube.com One study identified that 2-pyridylethyl substituents on the chroman-4-one core led to a significant reduction in the proliferation of breast and lung cancer cells. gu.se

Furthermore, a novel 6-methyl chroman-4-one derivative, 3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060), has been identified as a dual inhibitor of the estrogen receptor (ER) and the Akt kinase pathway, showing excellent efficacy against acute myeloid leukemia (AML) cells. nih.gov This highlights the potential of designing multi-target agents from this scaffold. Future work will involve the synthesis of analogues that optimize these interactions, potentially leading to compounds with enhanced specificity for cancer cells while minimizing off-target effects.

Table 1: Examples of Bioactive Chroman-4-one Derivatives and Key Substitutions

| Base Scaffold | Position of Modification | Type of Substituent | Resulting Biological Activity |

| Chroman-4-one | 2-position | 2-pyridylethyl | SIRT2 Inhibition, Antiproliferative (Breast & Lung Cancer) gu.se |

| 6-methyl-chroman-4-one | 3, 8-positions | 3-(4-isopropyl)benzylidene, 8-ethoxy | Dual ER/Akt Kinase Inhibition, Anti-leukemic nih.gov |

| 6-bromo-chroman-4-one | 3-position | (E)-3-(4-dimethylamino-benzylidene) | High binding affinity to Aβ plaques (Alzheimer's diagnostic) mdpi.com |

Advanced Computational Modeling and Machine Learning Applications for De Novo Design

Computational approaches are becoming indispensable in modern drug discovery for accelerating the identification of novel molecular structures. nih.gov For the this compound scaffold, advanced computational modeling and machine learning (ML) offer powerful tools for de novo design. nih.gov These methods can explore the vast chemical space to generate new molecules with desired pharmacological properties, such as high binding affinity for a specific biological target. creative-proteomics.com

In silico docking studies have already been employed to evaluate the binding efficacy of chroman-4-one derivatives. For example, the compound SBL-060 was shown through computational docking to bind with high affinity to the energy-binding pocket of the estrogen receptor. nih.gov This approach validates the interaction and provides a structural basis for designing more potent inhibitors.

Future research will leverage more sophisticated ML models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), trained on existing libraries of bioactive chroman-4-ones and other small molecules. nih.gov These deep reinforcement learning models can be conceptualized as "virtual robots" that iteratively modify molecular structures to improve their properties against specific targets like SIRT2 or Akt kinase. nih.gov This computational-first approach can prioritize the synthesis of the most promising candidates, significantly reducing the time and cost associated with traditional high-throughput screening. creative-proteomics.com

Integrative Omics Approaches for Comprehensive Target Deconvolution and Pathway Analysis

While specific targets like SIRT2 and ER/Akt have been identified for certain chroman-4-one derivatives, a comprehensive understanding of their cellular mechanism of action requires a systems-level approach. The most demanding step in elucidating the mode of action of a bioactive compound is often the identification of its full range of protein targets. nih.gov Integrative omics technologies, particularly chemical proteomics, provide powerful solutions for this challenge. mdpi.comcreative-proteomics.comnih.gov

Future research on this compound analogues will employ these strategies for unbiased target deconvolution. Methodologies such as affinity chromatography coupled with quantitative proteomics (e.g., SILAC) can identify the direct binding partners of a compound within the entire cellular proteome. nih.gov This involves immobilizing a derivative of the compound on a matrix to "pull down" its interacting proteins from cell lysates for subsequent identification by mass spectrometry. nih.gov

Beyond direct target identification, broader omics analyses can reveal the downstream effects of compound treatment.

Transcriptomics can show how the compound alters gene expression.

Proteomics can reveal changes in protein abundance and post-translational modifications. frontiersin.org

Metabolomics can identify shifts in cellular metabolic pathways.

Integrating these multi-omics datasets allows for the construction of comprehensive network models that illustrate how the compound's interaction with its primary target(s) propagates through cellular pathways to produce its therapeutic effect. nih.govmdpi.comnih.gov This approach can uncover novel mechanisms of action, identify potential biomarkers for patient response, and reveal unexpected off-target effects or opportunities for polypharmacology. nih.gov

Exploration of Novel Therapeutic Indications and Biological Systems

The structural versatility of the chroman-4-one scaffold suggests that its derivatives could be applied to a wide range of diseases beyond their currently investigated roles. Future research should systematically explore novel therapeutic indications for analogues of this compound.

Oncology: Building on demonstrated cytotoxicity against leukemia, breast, and lung cancer cell lines, new analogues could be tested against other cancer types. gu.senih.govnih.gov The inhibition of targets like SIRT2 and Akt kinase has broad relevance in oncology, suggesting potential applications in various solid and hematological malignancies. gu.seyoutube.com

Neurodegenerative Diseases: Certain 3-arylidenechroman-4-ones are potent inhibitors of monoamine oxidase-B (MAO-B) and cholinesterase, making them promising candidates for treating Parkinson's and Alzheimer's disease. nih.gov Notably, a (E)-3-(4-dimethylamino-benzylidene)-6-bromo-chroman-4-one derivative has shown high binding affinity for β-amyloid plaques, suggesting its potential as a diagnostic imaging agent for Alzheimer's. mdpi.com This opens an avenue for developing theranostic agents based on the this compound core.

Infectious Diseases: Recent studies have investigated the antimicrobial properties of chroman-4-one derivatives. nih.gov Some compounds have shown potent activity against pathogenic microorganisms, including drug-resistant Candida species. nih.govmdpi.com Molecular modeling suggests these compounds may act by inhibiting key fungal proteins like cysteine synthase or HOG1 kinase. nih.gov This warrants further investigation into this compound analogues as potential antifungal or antibacterial agents.

Inflammatory Diseases: Closely related structures, such as 3-bromo-6-fluorochromone, are noted for their potential anti-inflammatory properties, suggesting another promising therapeutic area for exploration. thesgc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.